An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. This document details a plausible synthetic route, experimental protocols, and expected analytical data for this target molecule.
Introduction
5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid is a benzimidazole derivative with potential applications as a key intermediate in the synthesis of more complex, biologically active molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This guide outlines a robust synthetic approach and the characterization parameters for this valuable building block.
Synthesis
A common and effective method for the synthesis of 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its derivative, followed by hydrolysis. The proposed synthetic pathway for 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid follows a two-step process:
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Condensation: Reaction of 4-methoxy-1,2-phenylenediamine with diethyl oxalate to form ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.
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Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
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Materials:
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4-methoxy-1,2-phenylenediamine
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Diethyl oxalate
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Ethanol
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Hydrochloric acid (catalytic amount)
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
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Add diethyl oxalate (1.1 equivalents) to the solution.
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Add a catalytic amount of concentrated hydrochloric acid.
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Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product is expected to precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to obtain ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate.
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Step 2: Synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
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Materials:
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Ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate
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Sodium hydroxide
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Water
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Hydrochloric acid (for acidification)
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Procedure:
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Suspend ethyl 5-methoxy-1H-benzo[d]imidazole-2-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature.
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Acidify the solution to a pH of approximately 4-5 with hydrochloric acid.
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The carboxylic acid product will precipitate out of the solution.
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Collect the solid by filtration and wash with cold water to remove any inorganic salts.
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Dry the final product, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, under vacuum.
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Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₃ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | Yellow to tan crystalline powder | |
| Melting Point | 144-148 °C (decomposes) | |
| Purity (by NMR) | ≥ 95% |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid based on its chemical structure and analysis of similar compounds.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 (broad) | s | 1H | -COOH |
| ~12.5 (broad) | s | 1H | -NH |
| ~7.4 | d | 1H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~6.9 | dd | 1H | Ar-H |
| 3.8 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~156 | C (aromatic, attached to OCH₃) |
| ~145 | C=N (imidazole) |
| ~138 | C (aromatic) |
| ~132 | C (aromatic) |
| ~115 | C (aromatic) |
| ~110 | C (aromatic) |
| ~100 | C (aromatic) |
| ~55 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) |
| ~3100-3000 | N-H stretch |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1620 | C=N stretch |
| ~1250 | C-O stretch (aryl ether) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 148 | [M - COOH]⁺ |
Mandatory Visualizations
Caption: Proposed two-step synthesis of 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid.
Caption: General experimental workflow for synthesis and characterization.
